molecular formula C12H17N B1371516 3-Phenylazepane CAS No. 676495-73-1

3-Phenylazepane

Cat. No. B1371516
M. Wt: 175.27 g/mol
InChI Key: LLRVWGRIEDLUHM-UHFFFAOYSA-N
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Description

3-Phenylazepane is a compound with the CAS Number: 676495-73-1 . It is a saturated seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom . The azepane structure is also found in fused-ring derivatives endowed of a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of the azepane ring, which is a part of 3-Phenylazepane, is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . These methods have gained significant interest and represent a continuous challenge for synthetic organic chemists .


Molecular Structure Analysis

The molecular weight of 3-Phenylazepane is 175.27 g/mol . Its IUPAC name is 3-phenylazepane and its InChI code is 1S/C12H17N/c1-2-6-11(7-3-1)12-8-4-5-9-13-10-12/h1-3,6-7,12-13H,4-5,8-10H2 .


Chemical Reactions Analysis

The azepane-based compounds, including 3-Phenylazepane, continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity .


Physical And Chemical Properties Analysis

3-Phenylazepane has a molecular weight of 175.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of 3-Phenylazepane are 175.136099547 g/mol . The topological polar surface area is 12 Ų .

Scientific Research Applications

Summary of the Application

3-Phenylazepane is used in the synthesis of a novel conductive copolymer, poly [(phenylazepane-2-one)-co- (pyrrole)], which combines the properties of both conductivity and solubility .

Methods of Application or Experimental Procedures

The copolymerization of pyrrole with 3-Phenylazepane (phenylazepane-2-one) was catalyzed using an acid-exchanged clay (Maghnite-H+) as an ecological catalyst. The reaction synthesis was carried out in dichloromethane, yielding 85% at a temperature of 25 °C for 4 hours using 4% of the catalyst .

Results or Outcomes

The synthesized polymer showed improved solubility and conductivity properties. It was found to be soluble in various common solvents. The indirect band-gap was found to be 1.22 eV using Tauc’s formula. The semiconductor behavior of the polymer was proven by the evolution of ac electrical conductivity and dielectric properties as a function of frequency and temperature .

2. Synthesis of N-Aryl Azepanes

Summary of the Application

3-Phenylazepane is used in the synthesis of non-fused N-aryl azepane derivatives, which have important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Methods of Application or Experimental Procedures

The synthesis of non-fused N-aryl azepane derivatives was achieved through Pd/LA-catalyzed reactions under extremely mild conditions with ample reaction scope and CO2 as the byproduct .

Results or Outcomes

The resulting products can be easily converted into a range of highly functionalized azepanes. This protocol was further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative .

3. Dual Pharmacological Activity

Summary of the Application

3-Phenylazepane derivatives have been found to exhibit dual pharmacological activity towards both the sigma (σ) receptor, and the μ-opioid receptor (MOR or mu-opioid receptor) . These compounds are particularly interesting in the field of medicinal chemistry as they can potentially be used in the development of new therapeutic agents .

Results or Outcomes

The resulting 3-Phenylazepane derivatives have shown promising results in preliminary pharmacological studies. They have the potential to be developed into novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

4. Synthesis of Soluble Conductive Polymers

Summary of the Application

3-Phenylazepane is used in the synthesis of a novel soluble conductive polymer, poly [(phenylene-2-one)-co- (thiophene)], which has potential applications in the electronics industry .

Methods of Application or Experimental Procedures

The technique is based on the copolymerization of thiophene with a synthesized monomer phenylazepane-2-one. The reaction was catalyzed by a solid catalyst, prepared by the acid treatment of natural clay, generating active sites responsible for the adhesion of the thiophene and benzene rings .

Results or Outcomes

The resulting polymer, poly [(phenylene-2-one)-co- (thiophene)], abbreviated as poly (PAT), showed improved solubility in various common solvents. The indirect bandgap was calculated at 1.12 eV using Tauc formula. Ac electrical conductivity and dielectric permittivity have been studied versus frequency and temperature, showing the semiconductor character of poly (PAT) .

5. Synthesis of Non-fused N-aryl Azepanes

Summary of the Application

3-Phenylazepane is used in the synthesis of non-fused N-aryl azepane derivatives, which have been widely used as key intermediates in synthetic chemistry .

Methods of Application or Experimental Procedures

The synthesis of non-fused N-aryl azepane derivatives was achieved through Pd/LA-catalyzed reactions under extremely mild conditions with ample reaction scope and CO2 as the byproduct .

Results or Outcomes

The resulting products can be easily converted into a range of highly functionalized azepanes. This protocol was further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative .

Future Directions

New synthetic methods for the construction of azepane derivatives, including 3-Phenylazepane, endowed with relevant biological activity and good pharmacological profiles are expected in the near future . This represents a promising direction for future research and development in this field.

properties

IUPAC Name

3-phenylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-6-11(7-3-1)12-8-4-5-9-13-10-12/h1-3,6-7,12-13H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRVWGRIEDLUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylazepane

CAS RN

676495-73-1
Record name 3-phenylazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Zhuang, J Xiong, S Hao, W Du, Z Liu, B Liu… - European Journal of …, 2021 - Elsevier
… In addition to the scaffolds reported above, 3-ethyl-3-phenylazepane derivatives and piperidine methanone derivatives represent two other series of dual σ 1 R and MOR ligands [105,…
Number of citations: 16 www.sciencedirect.com
YJ Wu, H He, R Bertekap, R Westphal, S Lelas… - Bioorganic & medicinal …, 2013 - Elsevier
This report describes the synthesis, structure–activity relationships and activity of piperidine, homopiperidine, and azocane derivatives combining NK 1 receptor (NK 1 R) antagonism …
Number of citations: 25 www.sciencedirect.com

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